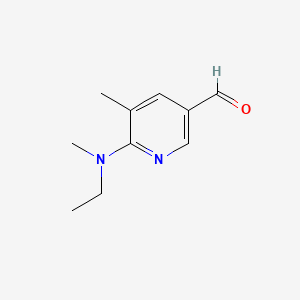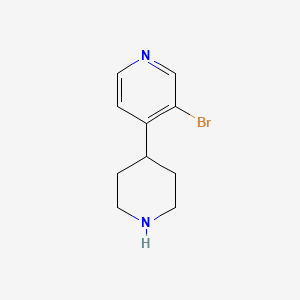
3-Bromo-4-(piperidin-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(piperidin-4-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-4-yl group at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperidin-4-yl)pyridine typically involves the bromination of 4-(piperidin-4-yl)pyridine. One common method is as follows:
Starting Material: 4-(piperidin-4-yl)pyridine.
Bromination: The starting material is treated with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
3-Bromo-4-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents like toluene or dimethylformamide (DMF).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl derivatives.
科学研究应用
3-Bromo-4-(piperidin-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the development of ligands for receptor studies and enzyme inhibition assays.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.
Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-4-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom and piperidine ring contribute to its binding affinity and specificity for molecular targets.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)pyridine: Similar in structure but with a bromomethyl group instead of a piperidin-4-yl group.
3-(Piperidin-4-ylmethoxy)pyridine: Contains a piperidin-4-ylmethoxy group instead of a bromine atom.
4-(Piperidin-4-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
3-Bromo-4-(piperidin-4-yl)pyridine is unique due to the presence of both a bromine atom and a piperidin-4-yl group, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and potential therapeutic applications.
属性
IUPAC Name |
3-bromo-4-piperidin-4-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRYHBRISSOGBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)
![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)

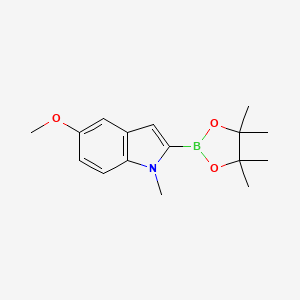
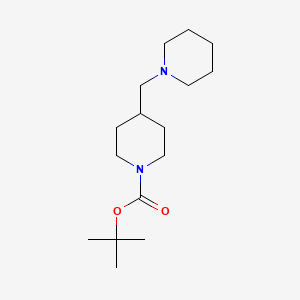
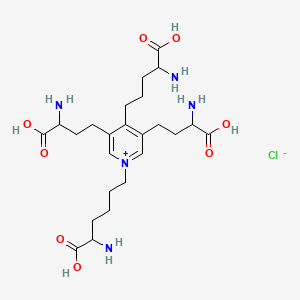
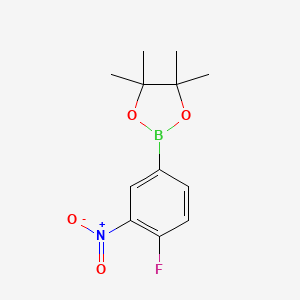
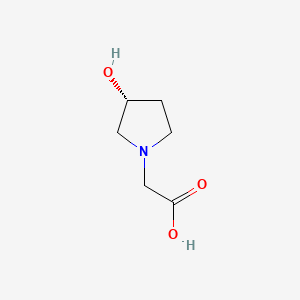
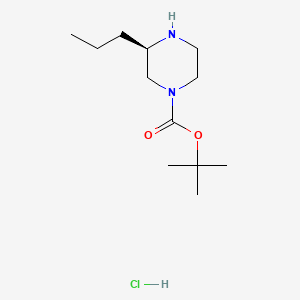
![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)
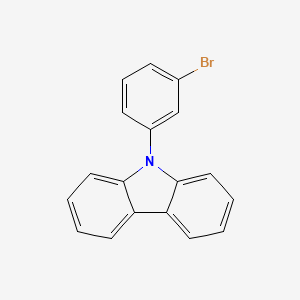
![4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid](/img/structure/B595445.png)
